![molecular formula C9H9NO2 B1258407 Indoline-3-carboxylic acid CAS No. 39891-70-8](/img/structure/B1258407.png)
Indoline-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of indoline-3-carboxylic acid derivatives often involves innovative methods to introduce the carboxylic acid functionality into the indoline framework. Notably, the carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions have been developed for the synthesis of 3-substituted indoles, which can be transformed into various biologically active compounds. This method provides a novel and efficient approach for synthesizing 3-substituted indoles, including this compound derivatives (Shirakawa & Kobayashi, 2006). Another noteworthy synthesis involves the metal-free intramolecular amino-acyloxylation of 2-aminostyrene for the synthesis of 3-acyloxyl indolines in water, showcasing an environmentally friendly and efficient method for indoline derivatives synthesis (Liu & Wang, 2017).
Molecular Structure Analysis
The crystal structure of indole-3-carboxylic acid, closely related to this compound, shows the presence of centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers. These dimers are linked into a sheet structure through peripheral intermolecular hydrogen bonds, illustrating the compound's potential for forming structured networks (Smith, Wermuth, & Healy, 2003).
Chemical Reactions and Properties
This compound derivatives participate in various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For instance, the synthesis of polycyclic indolines through copper-catalyzed cascade reactions between propargylic carbamates and indoles demonstrates the compound's versatility in forming complex structures (Li et al., 2017).
Physical Properties Analysis
The fluorescence and photophysical behavior of indoline and its derivatives, such as indoline-2-carboxylic acid (I2CA), have been extensively studied. These compounds display well-separated 1La and 1Lb states and exhibit pH-dependent absorption and fluorescence characteristics. Such properties make indoline derivatives valuable as fluorescent probes in biochemical research (Allen et al., 2003).
Chemical Properties Analysis
This compound and its derivatives are crucial in the synthesis of complex molecules, showcasing a wide range of chemical properties that facilitate various organic reactions. For example, the carboxylic acid-promoted single-step indole construction from anilines and ketones via aerobic cross-dehydrogenative coupling illustrates the compound's role in facilitating the synthesis of indoles, a cornerstone in organic chemistry (Ren et al., 2018).
Scientific Research Applications
Photophysical Behavior and Fluorescence Probing
Indoline-3-carboxylic acid (I3CA) and its analogues exhibit intriguing photophysical behavior, with potential applications as fluorescent probes. The fluorescence properties of I3CA make it a suitable analogue of proline for use in peptides and proteins. Its photophysical characteristics, including pH-dependent absorption and fluorescence, offer unique possibilities for research in biochemistry and molecular biology (Allen et al., 2003).
Synthesis of N-Acyl Indolines
I3CA can be synthesized through novel methods, such as the one-pot cyclization of 2-aminophenethyl alcohols. This process facilitates the creation of biologically significant indolines, further expandable to indoles and oxindoles. This approach is noted for its efficiency, scalability, and cost-effectiveness, underlining its importance in pharmaceutical research (Wang et al., 2007).
Construction of Indoline Alkaloid Skeletons
Indoline alkaloids are notable for their complex structures and potent biological activities. I3CA plays a role in the construction of these skeletons, using cyclopropanation as a key reaction. This method is significant in developing diverse alkaloid structures, highlighting its utility in synthetic organic chemistry (Zhang et al., 2011).
Metal-Free Synthesis in Water
I3CA can be synthesized in a metal-free environment, emphasizing green chemistry principles. This synthesis method is not only environmentally friendly but also showcases the versatility of I3CA in chemical reactions (Liu & Wang, 2017).
Design of New Stable Secondary Structures
Indoline-2-carboxylic acid derivatives, closely related to I3CA, have been studied for their potential in designing new secondary structures. Their unique conformational properties in polar solvents make them candidates for developing innovative materials and molecular designs (Pollastrini et al., 2021).
Synthesis of Chiral Indoline Derivatives
I3CA derivatives have been synthesized to create chiral molecules, pivotal in developing pharmaceuticals and fine chemicals. The high yields and structural confirmation of these derivatives underline their importance in synthetic chemistry (Ning et al., 2012).
Applications in Catalysis and Organic Synthesis
I3CA is involved in various synthetic pathways, including the aza-Friedel-Crafts reactions and decarboxylative amination. These reactions are crucial for the synthesis of biologically active compounds and highlight the versatility of I3CA in organic synthesis (Shirakawa & Kobayashi, 2006).
Mechanism of Action
Target of Action
Indoline-3-carboxylic acid, like other indole derivatives, is known to interact with various biological targets. Indole compounds have unique properties of mimicking peptide structures and reversible binding to enzymes . They are of great exploitative value in the regulation of plant growth, stimulating root and fruit formation, and activating the plant’s immune system against biotic and abiotic factors harmful to the plant .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to various physiological and biochemical changes. For instance, indole compounds bind to hormone receptors in plant cells to form complexes that recognize hormone signals, triggering a series of physiological and biochemical reactions in the plant .
Biochemical Pathways
This compound affects several biochemical pathways. In plants, it is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The induction of salicylic acid (SA) and jasmonic acid (JA) biosynthesis can be induced, resulting in the hypersensitive reaction (HR) of the plant cell, which leads to its death to protect the plant from further colonization of pests and diseases .
Pharmacokinetics
It is known that indole and its derivatives, produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, can circulate in the plasma, exerting a variety of local and heterotopic biological effects .
Result of Action
The result of the action of this compound is the regulation of plant growth and enhancement of plant resistance to biotic and abiotic stresses . It also plays a role in activating the plant’s immune system, making it better defend against agricultural pests and diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of molecular oxygen can affect the synthesis of indole-3-carboxylic acids . Additionally, the gut microbiota is involved in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet .
Safety and Hazards
Indoline-3-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
Future Directions
The synthesis of Indoline-3-carboxylic acid and its derivatives has attracted the attention of the chemical community due to their significant biological properties . Future research may focus on developing new methods for the synthesis of this compound and its derivatives, as well as exploring their potential applications in various fields .
properties
IUPAC Name |
2,3-dihydro-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-4,7,10H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHBTEVUVWXEBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599284 | |
Record name | 2,3-Dihydro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39891-70-8 | |
Record name | 2,3-Dihydro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Indoline-3-carboxylic acid a promising organocatalyst?
A: this compound has emerged as a valuable organocatalyst, particularly for asymmetric Mannich-type reactions. Research has shown its ability to effectively catalyze the reaction of enolizable aldehydes with aldimines, resulting in the formation of Mannich bases with excellent anti-diastereoselectivity (up to 96% d.e.) and enantioselectivity (up to < 98% e.e.) at low temperatures (-55 °C) [, ]. This high level of stereocontrol is crucial for synthesizing enantiomerically pure compounds, which are essential in various fields, including pharmaceuticals and materials science.
Q2: How does the structure of this compound contribute to its catalytic activity?
A: The presence of both a carboxylic acid group and a chiral center at the indoline ring's 3-position are key structural features responsible for the catalytic activity of this compound []. Researchers have investigated structural analogs, including diphenylcarbinol and O-protected silyl ether derivatives. While these analogs showed some activity, they did not achieve the same levels of diastereo- and enantioselectivity as the carboxylic acid, highlighting the crucial role of this functional group in promoting the desired stereochemical outcome [].
Q3: Are there any specific examples of reactions where this compound has been successfully employed?
A: Beyond its success in asymmetric Mannich-type reactions, this compound has shown promise in other synthetic applications. Notably, it plays a key role in a visible-light photoredox-catalyzed process that facilitates the dearomative arylcarboxylation of indoles with CO2 []. This multicomponent reaction provides a green and efficient pathway for synthesizing functionalized indolines, highlighting the versatility of this compound in organic synthesis.
Q4: Is there any research on the environmental impact of this compound?
A: Interestingly, research has identified a bacterium, Pseudomonas aeruginosa Gs, isolated from mangrove sediment, capable of aerobically degrading 3-methylindole (skatole) []. This bacterium utilizes 3-methylindole as its sole carbon and energy source, metabolizing it through a pathway that involves this compound as an intermediate, eventually leading to the formation of indoline-3-ol []. This finding suggests a potential biodegradation pathway for this compound in the environment, which could be relevant for understanding its environmental fate and impact.
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